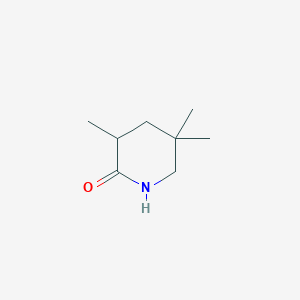![molecular formula C8H10ClNO2S B1378672 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride CAS No. 14613-43-5](/img/structure/B1378672.png)
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride
Übersicht
Beschreibung
“2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride” is a chemical compound . It is a white to pale yellow crystalline powder .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been achieved via Rh-catalyzed hydrogenation . This method has been successful in producing various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
Thiophene derivatives are notable for their presence in both natural and synthetic compounds exhibiting valuable bioactivities. Their synthesis, particularly involving substituted thiophenes, has been a significant focus due to their applications across medicinal chemistry, organic materials, and as intermediates in organic synthesis. The Gewald and Fiesselmann synthetic methods, among others, have been modified and improved, with novel approaches developed to enhance efficiency and versatility in thiophene derivative synthesis (Xuan, 2020).
Biological Activities and Applications
Thiophene and its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. Notably, certain thiophene compounds are currently marketed drugs, underscoring their pharmaceutical significance. This wide range of biological activities has spurred ongoing research into novel thiophene derivatives with potential therapeutic applications (Rosales-Hernández et al., 2022).
Environmental Considerations
The environmental fate, toxicity, and biodegradation of thiophene compounds, particularly as they occur in petroleum and fossil fuel products, have been subjects of study. This research is crucial for understanding the impact of thiophene derivatives on the environment and their potential biodegradation pathways, which is relevant for assessing the environmental safety of new thiophene-based compounds (Kropp & Fedorak, 1998).
Advanced Materials and Catalysis
Thiophene derivatives have also found applications in the development of advanced materials, particularly in the context of organic electronics due to their electronic properties. Additionally, metalloporphyrin catalysts have been utilized for the functionalization of saturated C-H bonds, a process relevant to the synthesis and modification of thiophene derivatives for various applications, including in medicinal chemistry and materials science (Che et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound’s motifs are widely distributed in many biologically active compounds . These include inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors .
Mode of Action
It’s known that the rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .
Biochemical Pathways
The compound’s motifs are known to be significant in many biologically active compounds .
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with enzymes such as tumour necrosis factor-α converting enzyme (TACE) and HIF-2α inhibitors . These interactions are primarily inhibitory, affecting the enzyme’s activity and altering the biochemical pathways they regulate. The compound’s ability to form hydrogen bonds with its target molecules enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of selective estrogen receptor modulators, impacting gene expression related to estrogen signaling . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as TACE by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to downstream effects on gene expression and cellular function. The compound’s structure allows it to form stable complexes with its targets, enhancing its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term studies have shown that its effects on cellular function can persist, indicating a lasting impact on the biochemical pathways it targets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits its target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in normal cellular functions and potential organ damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as TACE and HIF-2α inhibitors, affecting their activity and the pathways they regulate . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for different cellular compartments and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, enhancing its efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c9-7-5-12(10,11)8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGIERZTZOJHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14613-43-5 | |
| Record name | 2,3-dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)

![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)




![2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1378604.png)

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)

![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
